![molecular formula C9H19Cl2FN2O B1485279 1-[(3-Fluorooxolan-3-yl)methyl]piperazine dihydrochloride CAS No. 2097971-89-4](/img/structure/B1485279.png)
1-[(3-Fluorooxolan-3-yl)methyl]piperazine dihydrochloride
Descripción general
Descripción
1-[(3-Fluorooxolan-3-yl)methyl]piperazine dihydrochloride is a useful research compound. Its molecular formula is C9H19Cl2FN2O and its molecular weight is 261.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Piperazines are a broad class of chemical compounds, many with important pharmacological properties, which contain a core piperazine functional group . Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . They are used in the synthesis of a variety of therapeutic agents .
Mode of Action
Many piperazines act as agonists or antagonists at their target sites, meaning they either stimulate or inhibit the activity of these sites .
Biochemical Pathways
Without specific information on “1-[(3-Fluorooxolan-3-yl)methyl]piperazine dihydrochloride”, it’s difficult to say which biochemical pathways it affects. Piperazines often affect pathways involving neurotransmitters like serotonin and dopamine .
Pharmacokinetics
Piperazines, in general, are usually well absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Piperazines often result in changes in neurotransmitter activity, which can have various effects depending on the specific compound and target .
Propiedades
IUPAC Name |
1-[(3-fluorooxolan-3-yl)methyl]piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17FN2O.2ClH/c10-9(1-6-13-8-9)7-12-4-2-11-3-5-12;;/h11H,1-8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTVNVJKJXFQQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CN2CCNCC2)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19Cl2FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1485196.png)
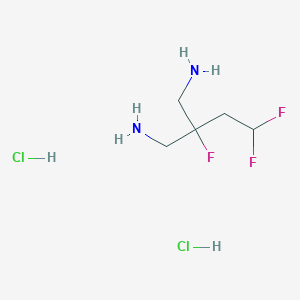
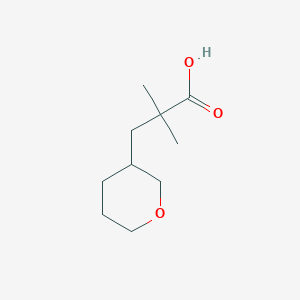
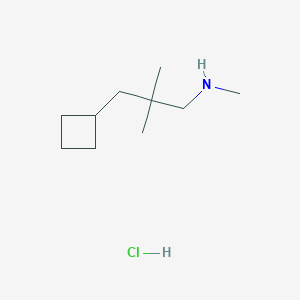


amine hydrochloride](/img/structure/B1485204.png)
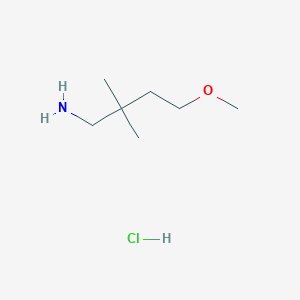
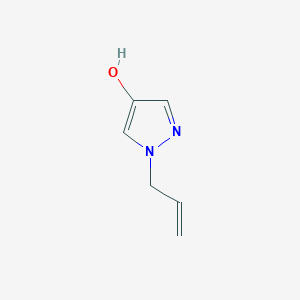
![3-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1485213.png)
![4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine](/img/structure/B1485214.png)
amine hydrochloride](/img/structure/B1485215.png)
amine hydrochloride](/img/structure/B1485217.png)
amine hydrochloride](/img/structure/B1485218.png)
